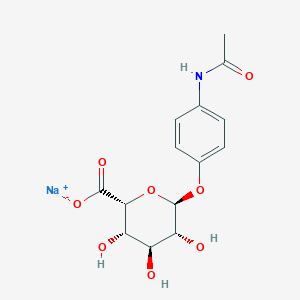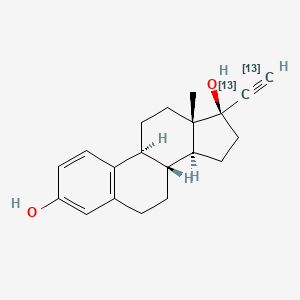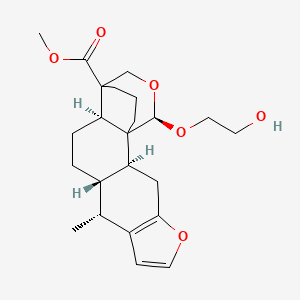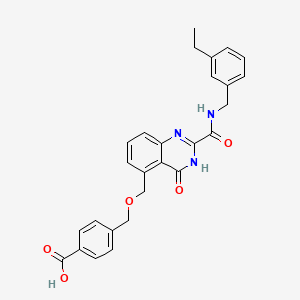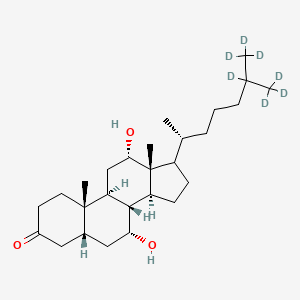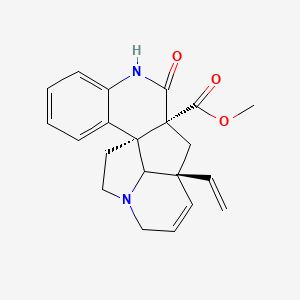![molecular formula C32H47F5O3S B12428396 (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fulvestrant (R enantiomer) is a selective estrogen receptor degrader used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen signaling pathways that contribute to cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant (R enantiomer) involves multiple steps, including the formation of key intermediates and the incorporation of specific functional groupsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of Fulvestrant (R enantiomer) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired enantiomer. Quality control measures are implemented to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Fulvestrant (R enantiomer) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The ketone groups in the steroidal backbone can be reduced to alcohols.
Substitution: The fluorine atoms in the pentafluoropentyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pentafluoropentyl derivatives.
Applications De Recherche Scientifique
Fulvestrant (R enantiomer) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of selective estrogen receptor degraders.
Biology: Investigated for its effects on estrogen receptor signaling pathways and cellular proliferation.
Medicine: Extensively used in clinical trials for the treatment of hormone receptor-positive breast cancer.
Industry: Employed in the development of new therapeutic agents targeting estrogen receptors.
Mécanisme D'action
Fulvestrant (R enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The degradation of estrogen receptors results in the inhibition of cell proliferation and induces apoptosis in estrogen receptor-positive cancer cells .
Comparaison Avec Des Composés Similaires
Fulvestrant (R enantiomer) is unique among selective estrogen receptor degraders due to its high affinity for estrogen receptors and its ability to promote receptor degradation without agonist effects. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator with partial agonist effects.
Raloxifene: Another selective estrogen receptor modulator with both agonist and antagonist effects.
Elacestrant: An oral selective estrogen receptor degrader currently in development.
Fulvestrant (R enantiomer) stands out due to its pure antagonist activity and its effectiveness in patients who have developed resistance to other endocrine therapies .
Propriétés
Formule moléculaire |
C32H47F5O3S |
|---|---|
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1 |
Clé InChI |
VWUXBMIQPBEWFH-CIAKRVSBSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@@](=O)CCCC(C(F)(F)F)(F)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)

![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)


![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
